2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone
Description
Properties
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-12-16(13-7-3-4-8-14(13)17-12)20-11-15(19)18-9-5-2-6-10-18/h3-4,7-8,17H,2,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOQABIGFCXBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329042 | |
| Record name | 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816827 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
536701-68-5 | |
| Record name | 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, providing good yields of the product.
Industrial Production Methods
Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperatures to optimize the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone can be contextualized against related indole- and sulfur-containing derivatives. Below is a detailed comparative analysis:
Structural Comparisons
Key Observations:
Sulfur Linkage Diversity : The main compound employs a sulfanyl (-S-) bridge, whereas analogs in and use sulfonyl (-SO₂-) and difluoromethylsulfanyl (-S-CF₂H) groups, respectively. Sulfonyl groups enhance polarity and metabolic stability compared to sulfanyl .
Heterocyclic Systems : While the main compound uses a piperidine ring, others incorporate oxadiazole , triazole , or pyridine rings, which may influence binding affinity in biological targets.
Functional Group Variations : The acetamide tail in and carboxylic acid in contrast with the ketone in the main compound, affecting solubility and bioavailability.
Biological Activity
The compound 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an indole moiety linked to a piperidine ring through an ethanone group. The presence of sulfur in the structure enhances its interaction with biological targets, which is crucial for its activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃OS |
| Molecular Weight | 273.36 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated significant activity against various bacterial strains, particularly Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values for different bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Enterococcus faecalis | 62.5 |
| Escherichia coli | 125 |
These results indicate that the compound exhibits bactericidal activity, inhibiting protein synthesis pathways and affecting nucleic acid production in bacteria .
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Protein Synthesis Inhibition : The compound interferes with ribosomal function, leading to reduced protein synthesis.
- Nucleic Acid Disruption : It affects DNA and RNA synthesis, further contributing to its antimicrobial properties.
- Biofilm Inhibition : It has shown moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in treating biofilm-associated infections .
Case Studies
A study published in December 2022 explored the synthesis and biological evaluation of various indole derivatives, including this compound. The study found that the compound exhibited potent antibacterial activity against both planktonic and biofilm forms of bacteria .
Another case study focused on the structure–activity relationship (SAR) of indole derivatives, revealing that modifications to the indole and piperidine rings could enhance antibacterial efficacy. The findings suggested that specific substitutions could lead to improved binding affinity to bacterial targets .
Q & A
Basic: What are the standard synthetic routes for 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone, and how are intermediates characterized?
Answer:
Synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the indole-thiol intermediate via nucleophilic substitution or Friedel-Crafts alkylation of 2-methylindole.
- Step 2: Coupling the thiol group with a piperidine-ethanone derivative using a sulfide bridge formation (e.g., Mitsunobu reaction or base-mediated thiol-alkylation) .
- Purification: Column chromatography or preparative HPLC is used to isolate intermediates, with purity confirmed via NMR (¹H/¹³C), mass spectrometry (MS), and IR spectroscopy .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Structural Confirmation:
- Purity Assessment:
- HPLC: Uses reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .
Basic: How is the compound initially screened for biological activity in academic research?
Answer:
- Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Anticancer Screening: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition: Fluorescence-based assays targeting thiol-dependent enzymes (e.g., glutathione reductase) due to the sulfanyl group’s reactivity .
Advanced: How can researchers optimize reaction conditions to improve synthetic yield?
Answer:
- Catalyst Screening: Test palladium/copper catalysts for coupling efficiency or use phase-transfer catalysts for thiol-alkylation .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group .
- Flow Chemistry: Continuous flow reactors reduce side reactions and improve scalability (e.g., 20–30% yield increase vs. batch methods) .
Advanced: How should conflicting bioactivity data across studies be addressed?
Answer:
- Source Variability: Check synthesis protocols (e.g., purity differences due to chromatography vs. recrystallization) .
- Biological Replicates: Use ≥3 independent assays with standardized cell lines/culture conditions to reduce batch effects .
- Statistical Analysis: Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent residues in samples) .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
Answer:
- Functional Group Modifications:
- Replace the piperidine ring with morpholine or pyrrolidine to assess steric effects on target binding .
- Substitute the sulfanyl group with sulfonyl or methylene to evaluate redox stability .
- Computational Modeling: Docking studies (e.g., AutoDock) predict interactions with enzyme active sites (e.g., cytochrome P450 isoforms) .
Advanced: How can researchers evaluate the compound’s stability under experimental conditions?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV), and varying pH (2–12) to identify degradation products via LC-MS .
- Storage Recommendations: Lyophilize and store at –80°C in amber vials to prevent sulfanyl oxidation .
Advanced: What advanced analytical methods resolve complex stereochemical or polymorphic issues?
Answer:
- X-ray Crystallography: Determines absolute configuration and crystal packing (critical for patent applications) .
- HPLC-NMR Coupling: Real-time structural elucidation of degradation byproducts .
- Dynamic Light Scattering (DLS): Monitors aggregation in aqueous buffers, which may affect bioassay results .
Advanced: How is the molecular target of this compound identified in mechanistic studies?
Answer:
- Pull-Down Assays: Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates .
- Kinase Profiling: Screen against kinase libraries (e.g., Eurofins KinaseScan®) to identify inhibitory activity .
- CRISPR-Cas9 Knockout: Validate target relevance by deleting putative genes (e.g., PI3K, MAPK) and assessing resistance .
Advanced: What methodologies predict metabolic pathways and toxicity profiles?
Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .
- Toxicity Prediction: Use software like Derek Nexus to flag structural alerts (e.g., sulfanyl-mediated hepatotoxicity) .
- Reactive Oxygen Species (ROS) Assays: Measure oxidative stress in primary hepatocytes to assess preclinical safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
